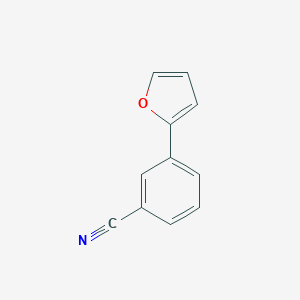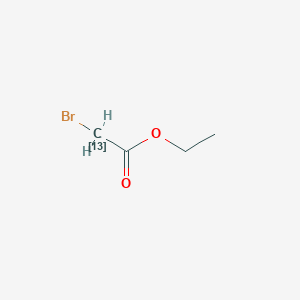
Ethyl bromoacetate-2-13C
Overview
Description
Ethyl bromoacetate-2-13C is a carbon-13 labeled compound with the molecular formula Br13CH2CO2C2H5 . This isotopically labeled compound is used extensively in research due to its unique properties, which allow for detailed studies in various scientific fields. The compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the carbon-13 label provides enhanced analytical capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl bromoacetate-2-13C can be synthesized through the bromination of ethyl acetate-2-13C. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Ethyl bromoacetate-2-13C undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reformatsky Reaction: This reaction involves the formation of a zinc enolate, which then reacts with carbonyl compounds to form β-hydroxy esters.
Suzuki Coupling: this compound can undergo Suzuki coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium thiolate, and primary amines.
Reformatsky Reaction: Zinc dust and carbonyl compounds are used under anhydrous conditions.
Suzuki Coupling: Palladium catalysts and arylboronic acids are used in the presence of a base such as potassium carbonate.
Major Products:
Substitution Reactions: The major products are ethyl esters with various substituents replacing the bromine atom.
Reformatsky Reaction: The major products are β-hydroxy esters.
Suzuki Coupling: The major products are biaryl compounds.
Scientific Research Applications
Ethyl bromoacetate-2-13C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl bromoacetate-2-13C primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds . This reactivity makes it a valuable tool in organic synthesis and chemical research .
Comparison with Similar Compounds
Ethyl bromoacetate-1-13C: Another isotopically labeled variant with the carbon-13 label at a different position.
Ethyl bromoacetate-13C2: A compound with two carbon-13 labels, providing even more detailed analytical capabilities.
Methyl bromoacetate-1-13C: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: Ethyl bromoacetate-2-13C is unique due to its specific labeling at the 2-position, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This specific labeling allows for precise tracking and analysis of the compound in various chemical and biological systems .
Properties
IUPAC Name |
ethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449998 | |
| Record name | Ethyl bromoacetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85539-84-0 | |
| Record name | Ethyl bromoacetate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85539-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


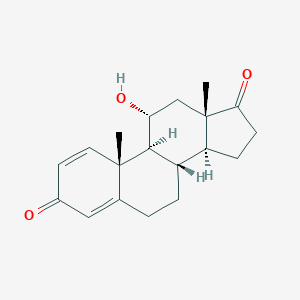
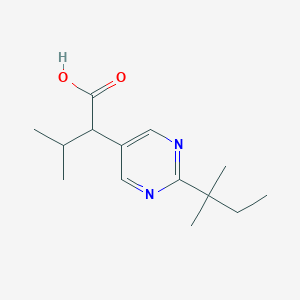
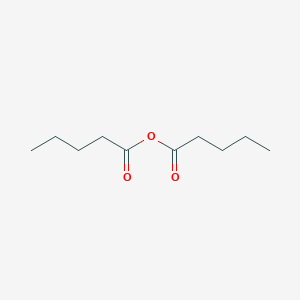

![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
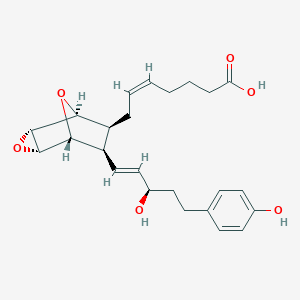
![copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B44276.png)

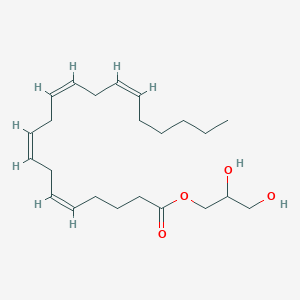

![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)
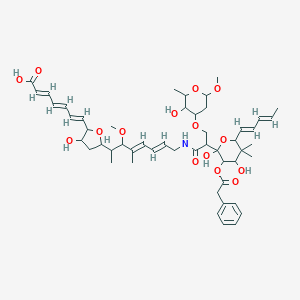
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
